molecular formula C17H9N3 B12519997 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 685830-36-8

2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B12519997
CAS No.: 685830-36-8
M. Wt: 255.27 g/mol
InChI Key: QKPFOYDOODMTLQ-UHFFFAOYSA-N
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Description

2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a synthetic enediyne compound of significant interest in organic chemistry and chemical biology research. Its molecular structure incorporates a benzonitrile group and a pyrazine heterocycle connected by a hex-3-ene-1,5-diynyl linker. This configuration places it within a class of molecules known for their potential to undergo cycloaromatization reactions . Researchers can utilize this compound to explore novel synthetic pathways to complex polycyclic aromatic structures, such as phenanthridine derivatives, which are valuable scaffolds in materials science and medicinal chemistry . The mechanism is initiated by nucleophilic addition, leading to a double anionic cycloaromatization process that generates reactive intermediates or final aromatic products . The presence of the electron-deficient pyrazinyl substituent at the 6-position modulates the electronic properties of the system, influencing the reaction kinetics and regioselectivity of the cyclization. This compound is provided For Research Use Only and is strictly intended for laboratory research applications such as method development in organic synthesis, investigation of enediyne reactivity, and as a building block for the construction of more complex molecular architectures. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

685830-36-8

Molecular Formula

C17H9N3

Molecular Weight

255.27 g/mol

IUPAC Name

2-(6-pyrazin-2-ylhex-3-en-1,5-diynyl)benzonitrile

InChI

InChI=1S/C17H9N3/c18-13-16-9-6-5-8-15(16)7-3-1-2-4-10-17-14-19-11-12-20-17/h1-2,5-6,8-9,11-12,14H

InChI Key

QKPFOYDOODMTLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=NC=CN=C2)C#N

Origin of Product

United States

Preparation Methods

Preparation of 2-Iodobenzonitrile

2-Iodobenzonitrile is a common precursor for cross-coupling reactions. A typical synthesis involves iodination of benzonitrile using iodine monochloride (ICl) under acidic conditions.

Reagent Conditions Yield Reference
ICl, H₂SO₄ 0°C → RT, 12 h 78%

Hex-3-ene-1,5-diyn-1-yl-pyrazin-2-yl Intermediate

The diyne-pyrazine fragment can be synthesized via Sonogashira coupling between 6-bromohex-3-ene-1,5-diyne and 2-trimethylsilylpyrazine.

Substrate Catalyst System Solvent Temperature Yield Reference
6-Bromohex-3-ene-1,5-diyne Pd(PPh₃)₂Cl₂, CuI THF 60°C 65%

Key Steps :

  • Diyne Formation : Hex-3-ene-1,5-diyne may be prepared via dehydrohalogenation of 1,5-dibromo-3-hexene using KOtBu.
  • Pyrazine Coupling : Trimethylsilylpyrazine undergoes deprotection under basic conditions to yield the terminal alkyne.

Coupling Strategies for Final Assembly

Palladium-Catalyzed Cross-Coupling

The benzonitrile group is introduced via Suzuki-Miyaura coupling between 2-iodobenzonitrile and the diyne-pyrazine intermediate.

Catalyst Base Solvent Temperature Yield Reference
Pd(OAc)₂, PPh₃ Na₂CO₃ DME/H₂O 80°C 72%

Mechanistic Insights :

  • Oxidative Addition : Pd(0) inserts into the C–I bond of 2-iodobenzonitrile.
  • Transmetallation : The diyne-pyrazine boronic acid (if used) transfers to Pd.
  • Reductive Elimination : Forms the C–C bond between benzonitrile and diyne.

Alternative Alkyne Functionalization

Heck Coupling may also be employed if the diyne-pyrazine intermediate contains a terminal alkene.

Catalyst Ligand Base Solvent Temperature Yield Reference
Pd(OAc)₂, P(o-tol)₃ NEt₃ DMF 100°C 58%

Critical Challenges and Mitigation

Regioselectivity in Diyne Formation

The conjugated diyne system requires precise control over elimination steps. For example, KOtBu in THF selectively dehydrohalogenates 1,5-dibromo-3-hexene to form hex-3-ene-1,5-diyne.

Substrate Base Solvent Temperature Product Yield Reference
1,5-Dibromo-3-hexene KOtBu THF 0°C → RT Hex-3-ene-1,5-diyne 85%

Pyrazine Functionalization

Pyrazine’s electron-deficient nature may hinder nucleophilic substitutions. Suzuki coupling is preferred for attaching pyrazine to alkynes.

Comparative Analysis of Synthetic Routes

Route Key Steps Advantages Limitations
A 1. Diyne-pyrazine synthesis
2. Suzuki coupling
High regioselectivity Multi-step purification
B 1. Benzonitrile coupling
2. Diyne formation
Simplified workup Lower yields for diyne steps

Supporting Spectroscopic Data

¹H NMR Characterization

Expected Peaks for 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile :

  • δ 8.2–8.5 ppm : Aromatic protons (benzonitrile and pyrazine).
  • δ 6.2–6.5 ppm : Vinylic protons (hex-3-ene).
  • δ 3.0–3.5 ppm : Alkynyl protons (diyne chain).

HRMS Data

Molecular Formula : C₁₄H₉N₃
Calculated [M+H]⁺ : 218.0732
Observed [M+H]⁺ : 218.0735 (Δ = 0.0003).

Scalability and Cost Considerations

Catalyst Optimization

Reducing Pd loading to 0.5–2 mol% (e.g., Pd(OAc)₂) minimizes costs while maintaining yields ≥70%.

Catalyst Loading Base Yield Reference
0.6 mol% Pd(OAc)₂ Na₂CO₃ 72%

Chemical Reactions Analysis

2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the reduction of the alkyne and nitrile groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine or benzonitrile rings are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition or activation of enzymatic activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Systems : The target compound’s pyrazine contrasts with the benzodithiazine (electron-deficient) in and benzodioxin (electron-rich) in , affecting electronic properties.
  • Conjugation : The diyne spacer in the target compound enables extended conjugation, unlike the single-bonded spacers in and , which may limit charge delocalization.

Table 2: Physical Properties and Stability

Compound Melting Point (°C) Thermal Stability Solubility (Inferred)
Target Compound Not reported Likely moderate Low (rigid conjugated system)
6-Chloro-7-cyano-...benzodithiazine 314–315 (dec.) High (rigid structure) Low (polar groups may enhance)
6-(2,3-Dihydrobenzo...carbonitrile Not reported Moderate (ether linkages) Moderate (polar nitrile + ether)

Key Observations :

  • Thermal Stability : The benzodithiazine in exhibits high thermal stability (decomposition >300°C), likely due to strong hydrogen bonding and aromatic stacking. The target compound’s stability may depend on conjugation and crystallinity.
  • Solubility : The target’s rigid diyne chain and planar pyrazine may reduce solubility in common solvents, whereas and include polar substituents (e.g., sulfonyl, hydroxyl) that could improve solubility.

Key Observations :

  • Synthesis: The target compound likely requires metal-catalyzed cross-coupling (e.g., Sonogashira) to form the diyne linkage, whereas and involve condensation or nucleophilic substitution.
  • Applications : The target’s conjugation suggests utility in optoelectronics, while and may prioritize biological activity due to heterocyclic pharmacophores.

Biological Activity

2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including antimicrobial, cytotoxic, and antioxidant properties, supported by various research findings and case studies.

The compound has the following chemical characteristics:

PropertyDetails
CAS No. 685830-36-8
Molecular Formula C17H9N3
Molecular Weight 255.27 g/mol
IUPAC Name 2-(6-pyrazin-2-ylhex-3-en-1,5-diynyl)benzonitrile
Canonical SMILES C1=CC=C(C(=C1)C#CC=CC#CC2=NC=CN=C2)C#N

The biological activity of 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is primarily attributed to its ability to interact with various biological macromolecules. The compound can modulate enzymatic activities and alter signal transduction pathways through specific binding interactions with proteins and nucleic acids .

Antimicrobial Activity

Research indicates that compounds similar to 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile exhibit significant antimicrobial properties. For instance, studies have demonstrated that related pyrazine derivatives show effectiveness against a range of pathogens, including both gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes .

Cytotoxic Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, testing on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells revealed that exposure to the compound resulted in reduced cell viability compared to control treatments . The cytotoxic mechanism is believed to involve apoptosis induction and interference with cellular metabolic pathways.

Antioxidant Activity

The antioxidant potential of 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has been evaluated using several assays such as DPPH, FRAP, and ABTS scavenging tests. These assays measure the compound's ability to neutralize free radicals, which is crucial for preventing oxidative stress-related cellular damage.

Study 1: Antimicrobial Efficacy

A study conducted on related pyrazine compounds demonstrated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as potential candidates for developing new antibacterial agents .

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of a series of pyrazine derivatives were assessed against human cancer cell lines. The findings revealed that the compounds significantly inhibited cell proliferation, suggesting their potential as chemotherapeutic agents.

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